6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
Description
6-Fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a quinolinone derivative with a structurally complex framework. The compound features:
- Quinolin-4(1H)-one core: A bicyclic system common in bioactive molecules, known for antimicrobial, anticancer, and anti-inflammatory properties .
- Substituents: 6-Fluoro: Enhances electronegativity and metabolic stability . 7-Morpholino: A six-membered morpholine ring providing hydrogen-bonding capacity and improved solubility compared to piperidine analogs . 1-Propyl: A linear alkyl chain influencing lipophilicity and pharmacokinetic profiles . 3-(m-Tolylsulfonyl): A 3-methylphenylsulfonyl group contributing to steric and electronic effects .
Synthesis:
The compound is synthesized through multi-step reactions, including:
Core formation: Cyclization of substituted anilines with ketones or aldehydes.
Functionalization:
- Sulfonylation at position 3 using m-toluenesulfonyl chloride .
- Nucleophilic substitution at position 7 with morpholine under controlled temperature (80–100°C) .
- Alkylation at position 1 with propyl halides .
Purity is ensured via chromatography (TLC) and characterization via NMR and mass spectrometry .
Properties
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-3-7-26-15-22(31(28,29)17-6-4-5-16(2)12-17)23(27)18-13-19(24)21(14-20(18)26)25-8-10-30-11-9-25/h4-6,12-15H,3,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYLJNZARLDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions using morpholine and a suitable leaving group.
Propyl Group Addition: The propyl group can be introduced via alkylation reactions using propyl halides.
m-Tolylsulfonyl Group Addition: The m-tolylsulfonyl group can be added through sulfonylation reactions using m-toluenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Position 1: Alkyl vs. Aromatic Groups
- 4-Methylbenzyl () : Introduces aromatic bulk, possibly reducing metabolic clearance but increasing plasma protein binding .
Position 7: Morpholino vs. Piperidine/Piperazine
- Morpholino: Oxygen in the ring enhances solubility (aqueous solubility ~25 µg/mL) and hydrogen-bonding capacity, favoring interactions with polar enzyme pockets .
- Piperidin-1-yl () : Nitrogen-containing ring may improve basicity (pKa ~8.5) but reduce solubility .
Position 3: Sulfonyl Group Variations
- m-Tolylsulfonyl (Target) : Methyl group provides moderate steric hindrance and electron-donating effects, stabilizing sulfonamide-enzyme interactions .
Biological Activity
6-Fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and as a topoisomerase I inhibitor. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves several steps, typically starting from commercially available quinoline derivatives. The introduction of the morpholino and propyl groups is crucial for enhancing the compound's biological activity. The sulfonyl group plays a significant role in modulating solubility and bioavailability.
The compound primarily acts as an inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, the compound can induce DNA damage, leading to apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one exhibits significant cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer)
- Hela (cervical cancer)
- BGC-823 (gastric cancer)
- HepG2 (liver cancer)
Table 1 summarizes the IC50 values obtained from MTT assays conducted on these cell lines.
Case Studies
A notable study evaluated the compound's efficacy in vivo using mouse models. Tumor-bearing mice treated with 20 mg/kg of the compound showed a tumor growth inhibition rate of approximately 42.75%, comparable to established chemotherapeutics like camptothecin .
Structure-Activity Relationship (SAR)
The structure of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one suggests that modifications at specific positions can significantly influence its biological activity. For instance, the presence of the morpholino group enhances solubility and cellular uptake, while the m-tolylsulfonyl group may improve selectivity towards cancerous cells by altering binding affinities to target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
